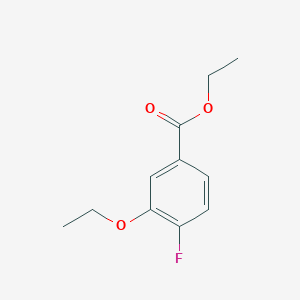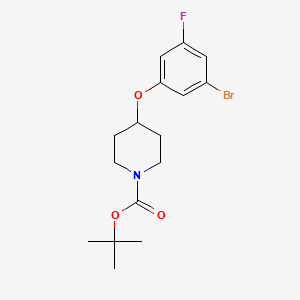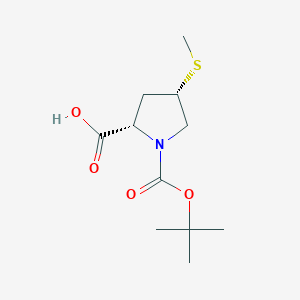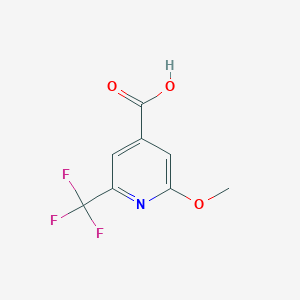
2-Methoxy-6-(trifluoromethyl)isonicotinic acid
Vue d'ensemble
Description
“2-Methoxy-6-(trifluoromethyl)isonicotinic acid” is a derivative of isonicotinic acid . Isonicotinic acid is a pyridinecarboxylic acid, which is a monocarboxylic derivative of pyridine . The compound has a trifluoromethyl group and a methoxy group attached to the isonicotinic acid .
Molecular Structure Analysis
The molecular formula of “2-Methoxy-6-(trifluoromethyl)isonicotinic acid” is C7H4F3NO2 . It is a derivative of isonicotinic acid, which is a monocarboxylic derivative of pyridine . The compound has a trifluoromethyl group and a methoxy group attached to the isonicotinic acid .Physical And Chemical Properties Analysis
“2-Methoxy-6-(trifluoromethyl)isonicotinic acid” is a solid at 20 degrees Celsius . Its melting point is between 219.0 and 223.0 degrees Celsius . The compound has a molecular weight of 191.11 .Applications De Recherche Scientifique
1. Agrochemicals
- Application : TFMP and its derivatives are used in the protection of crops from pests . They play a fundamental role as key structural ingredients for the development of many agrochemical compounds .
- Methods : The synthesis of TFMP derivatives is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .
- Results : With the global population rapidly expanding, agrochemicals are in increasing demand to maintain crop production. In addition, they prevent crop losses caused by parasites, and also protect human populations from the spread of diseases such as malaria, dengue fever, or the Zika virus, all of which are carried by mosquitoes .
2. Pharmaceuticals
- Application : Several TFMP derivatives are used in the pharmaceutical industry . They are important ingredients for the development of pharmaceutical compounds .
- Methods : Similar to the agrochemical field, the synthesis of TFMP derivatives in pharmaceuticals is achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .
- Results : Five pharmaceutical products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
3. Molecular Imprinting
- Application : 2-(Trifluoromethyl)acrylic acid, a compound similar to the one you mentioned, is used as an acidic functional monomer for molecular imprinting of nicotine .
- Methods : Molecular imprinting is a technique to create template-shaped cavities in polymer matrices with memory for the template molecule that can be used as molecular sensors or artificial antibodies .
- Results : The imprinted polymers can recognize and selectively bind to the template molecule, making this technique useful in various fields such as separation science, analysis, and biotechnology .
4. Synthesis of Analgesic Compounds
- Application : 2-Methyl-3-(trifluoromethyl)aniline, another related compound, is used in the synthesis of an analgesic compound, flunixin .
- Methods : The synthesis involves a reaction with 2-chloronicotinate in ethylene glycol .
- Results : Flunixin is a nonsteroidal anti-inflammatory drug (NSAID), and is used in veterinary medicine for the relief of pain and inflammation .
5. Molecular Sensors
- Application : 2-(Trifluoromethyl)acrylic acid, a compound similar to the one you mentioned, is used as an acidic functional monomer for molecular imprinting of nicotine .
- Methods : Molecular imprinting is a technique to create template-shaped cavities in polymer matrices with memory for the template molecule that can be used as molecular sensors .
- Results : The imprinted polymers can recognize and selectively bind to the template molecule, making this technique useful in various fields such as separation science, analysis, and biotechnology .
6. Synthesis of Analgesic Compounds
- Application : 2-Methyl-3-(trifluoromethyl)aniline, another related compound, is used in the synthesis of an analgesic compound, flunixin .
- Methods : The synthesis involves a reaction with 2-chloronicotinate in ethylene glycol .
- Results : Flunixin is a nonsteroidal anti-inflammatory drug (NSAID), and is used in veterinary medicine for the relief of pain and inflammation .
Safety And Hazards
“2-Methoxy-6-(trifluoromethyl)isonicotinic acid” may cause skin irritation and serious eye irritation . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and getting medical advice/attention if skin or eye irritation persists .
Orientations Futures
Trifluoromethylpyridines, a group to which “2-Methoxy-6-(trifluoromethyl)isonicotinic acid” belongs, are currently used in the protection of crops from pests and in the pharmaceutical and veterinary industries . It is expected that many novel applications of trifluoromethylpyridines will be discovered in the future .
Propriétés
IUPAC Name |
2-methoxy-6-(trifluoromethyl)pyridine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3NO3/c1-15-6-3-4(7(13)14)2-5(12-6)8(9,10)11/h2-3H,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLQHNZRQGMJSRK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=N1)C(F)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-6-(trifluoromethyl)isonicotinic acid | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Chloro-6-[2-(1-methanesulfonyl-pyrrolidin-2-yl)-ethyl]-pyridazine](/img/structure/B1401197.png)
![Tert-butyl 1-oxa-5-azaspiro[2.3]hexane-5-carboxylate](/img/structure/B1401201.png)
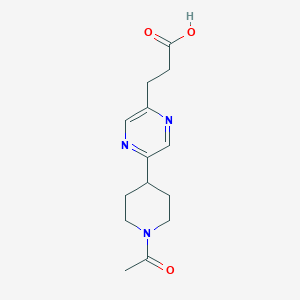

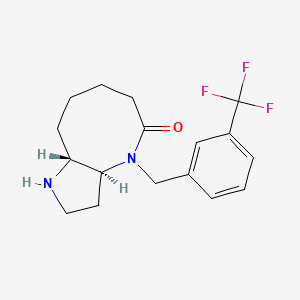
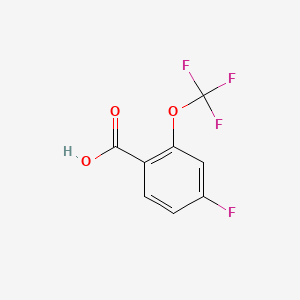
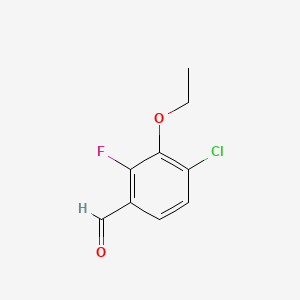
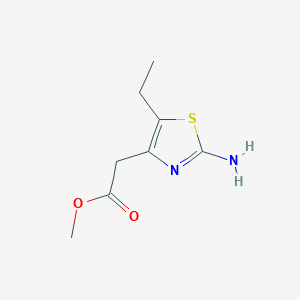
![3-Iodo-8-nitroimidazo[1,2-a]pyridine](/img/structure/B1401212.png)
![3-(2,4-Dichlorophenyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride](/img/structure/B1401214.png)
